molecular formula C7H13NO7S B022773 N,N-Diacetylhomotaurine CAS No. 134152-15-1

N,N-Diacetylhomotaurine

Cat. No. B022773
CAS RN: 134152-15-1
M. Wt: 255.25 g/mol
InChI Key: CYENWLQMKHLYKF-UHFFFAOYSA-N
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Description

N,N-Diacetylhomotaurine, also known as NAHT, is an amino acid derivative that has been studied for its potential therapeutic applications. It was first discovered in the brain tissue of rats and has since been found in other animal tissues and human cerebrospinal fluid.

Scientific Research Applications

Neuroprotection and Neurological Disorders

Homotaurine has been studied for its potential medicinal properties, particularly in the treatment of neurological disorders such as epilepsy and Alzheimer’s disease. It exhibits a neuroprotective effect, which means it can help to protect nerve cells in the brain. This is believed to be due to its ability to regulate neurotransmitters like GABA and glutamate .

Cognitive Function and Memory Enhancement

Research has shown that Homotaurine can enhance the production of acetylcholine, a neurotransmitter involved in learning and memory. This suggests potential applications in improving cognitive function and memory, especially in conditions like Alzheimer’s disease .

Chitin Degradation

N,N-Diacetylhomotaurine’s enzymatic properties have been analyzed in the context of chitin degradation. It serves as a substrate for deacetylase enzymes from extremophiles like Pyrococcus chitonophagus, which play a role in the biodegradation of chitin, a major biopolymer on Earth .

Agricultural Applications

In agriculture, studies have explored the impact of nitrogen application on the accumulation of amino acids, flavonoids, and phytohormones in plants. Homotaurine derivatives could potentially influence these processes, affecting plant growth and stress responses .

GABAergic Activity

Homotaurine mimics GABA, which it structurally resembles, and has GABAergic activity. This could be leveraged in developing treatments that modulate GABAergic signaling, which is implicated in various psychiatric and neurological conditions .

Metalloenzyme Research

The compound has been used to study the structural and thermodynamic properties of metalloenzymes. For instance, its interaction with zinc-containing metalloenzymes provides insights into enzyme mechanisms and stability at high temperatures .

properties

IUPAC Name

2-[carboxymethyl(3-sulfopropyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO7S/c9-6(10)4-8(5-7(11)12)2-1-3-16(13,14)15/h1-5H2,(H,9,10)(H,11,12)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYENWLQMKHLYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158575
Record name N,N-Diacetylhomotaurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diacetylhomotaurine

CAS RN

134152-15-1
Record name N,N-Diacetylhomotaurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134152151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diacetylhomotaurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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